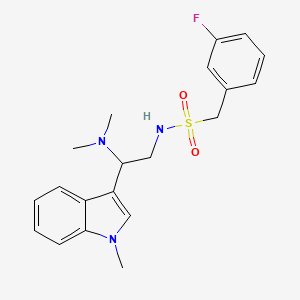

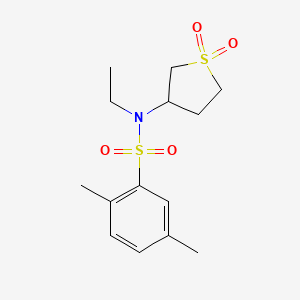

2-(4-Cyclobutylpiperazin-1-yl)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-(4-Cyclobutylpiperazin-1-yl)pyrazine, there are general methods for synthesizing pyrazine derivatives. For instance, pyrazine derivatives can be formed via the optimized reaction of various sugars with ammonium hydroxide and amino acids at high temperature . Another method involves the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine .Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. For instance, pyrazines containing alkyl substituents such as methyl, ethyl, isopropyl, and butyl can be formed via the optimized reaction of various sugars with ammonium hydroxide and amino acids at high temperature . Another method involves condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis and Electrochemical Properties

Pyrazine derivatives are key components in the synthesis of metal complexes. For instance, iron(II) and cobalt(II) complexes with pyrazine-based ligands have been synthesized, showcasing variations in spin states and electrochemical properties. These complexes exhibit different behaviors in terms of oxidation and reduction, correlated with the nitrogen content of the ligands, impacting their potential applications in catalysis and material science (Cook, Tuna, & Halcrow, 2013).

Antimicrobial Applications

Pyrazine derivatives have shown significant antimicrobial properties. A facile iodine(III)-mediated synthesis approach has led to the development of triazolo[4,3-a]pyridines with potent antimicrobial activities (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011). Another study on pyrazine-based DNA binders, specifically chlorohydrazinopyrazine derivatives, not only highlighted their high affinity to DNA but also confirmed their non-toxic nature toward human cells, suggesting their applicability in clinical uses (Mech-Warda et al., 2022).

Anticonvulsant and Antitumor Activities

Novel 2-pyrazoline derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing appreciable activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests (Bhandari, Tripathi, & Saraf, 2013). Furthermore, NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have been synthesized and evaluated for antitumor activity, revealing some compounds with remarkable activity against various cancer cell lines (Montoya et al., 2014).

Supramolecular Chemistry

Pyrazine derivatives play a crucial role in supramolecular chemistry, where their ability to form specific synthons with carboxylic acids and other heterocycles leads to the construction of complex molecular architectures. This capability is crucial for crystal engineering strategies aiming at developing new materials with tailored properties (Vishweshwar, Nangia, & Lynch, 2002).

Color Tuning in Iridium Complexes

The synthesis and characterization of cyclometalated bis(phenylpyridine)iridium(III) complexes with pyrazine-based tetrazolate ligands have demonstrated the essential role of the ancillary ligand in color tuning, showcasing their potential applications in organic light-emitting devices (OLEDs) and other photophysical applications (Stagni et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Biochemical Pathways

Given its potential anti-tubercular activity, it may affect pathways related to the metabolism or replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have potent anti-tubercular effects .

Eigenschaften

IUPAC Name |

2-(4-cyclobutylpiperazin-1-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-11(3-1)15-6-8-16(9-7-15)12-10-13-4-5-14-12/h4-5,10-11H,1-3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQPRZBRNNGFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2811961.png)

![3-(2-Hydroxypropyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B2811962.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2811963.png)

![6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2811964.png)

![ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2811967.png)

![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)

![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)

![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)